molecular formula C20H22N4O3S B2744308 1-(2,3-dimethoxyphenyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea CAS No. 1207003-02-8

1-(2,3-dimethoxyphenyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea

Cat. No.: B2744308
CAS No.: 1207003-02-8
M. Wt: 398.48
InChI Key: DKIJNKCEHIMZTP-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea is a synthetic urea derivative characterized by a 2,3-dimethoxyphenyl group and a thioethyl-linked 4-phenylimidazole moiety. Its structure combines aryl methoxy substituents with a heterocyclic imidazole system, which is common in bioactive compounds targeting enzymes or receptors.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-26-17-10-6-9-15(18(17)27-2)23-19(25)21-11-12-28-20-22-13-16(24-20)14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIJNKCEHIMZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethoxyphenyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Urea Formation: The final step involves the reaction of the thioether-imidazole derivative with an isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds exhibit notable antimicrobial properties. In studies assessing antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, compounds structurally related to 1-(2,3-dimethoxyphenyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea have shown promising results. For instance, Jain et al. reported that certain imidazole derivatives exhibited significant inhibition against these bacteria, suggesting that similar modifications could enhance the activity of this compound .

Anticancer Potential

The imidazole moiety is known for its role in various anticancer agents. Studies on related compounds indicate that they can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For example, NVP-BGJ398, a related urea derivative, demonstrated potent antitumor activity in preclinical models of bladder cancer . This suggests that this compound may possess similar anticancer properties.

Antitubercular Activity

Imidazole-containing compounds have also been evaluated for their antitubercular effects. In vitro studies have shown that modifications to the imidazole ring can enhance activity against Mycobacterium tuberculosis. The structure of this compound suggests it could be explored for similar applications .

Agricultural Applications

Beyond medicinal uses, there is potential for this compound in agricultural chemistry. Compounds with similar structures have been investigated as fungicides or herbicides due to their ability to disrupt cellular processes in target organisms. The efficacy of such compounds in controlling plant pathogens could be an area for future research.

Case Study 1: Antibacterial Efficacy

In a study conducted by Brahmbhatt et al., various imidazole derivatives were synthesized and tested against common bacterial strains. The results indicated that modifications to the phenyl and imidazole rings significantly influenced antibacterial potency. This reinforces the idea that structural variations in this compound could enhance its effectiveness against bacterial infections .

Case Study 2: Anticancer Activity

A study on NVP-BGJ398 highlighted its mechanism as an FGFR inhibitor, showcasing its potential as an anticancer agent. Given the structural similarities between NVP-BGJ398 and this compound, further investigation into the latter's anticancer properties could yield valuable insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxyphenyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, including signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related urea derivatives and imidazole-containing molecules (Table 1). Key differences lie in substituent patterns, molecular weights, and synthetic yields, which influence bioactivity and physicochemical properties.

Table 1: Comparison of 1-(2,3-Dimethoxyphenyl)-3-(2-((4-Phenyl-1H-imidazol-2-yl)thio)ethyl)urea with Analogues

Compound Name / ID Substituents (R-group) Molecular Weight (g/mol) Yield (%) Key Features Reference
Target Compound 2,3-Dimethoxyphenyl + 4-phenylimidazole ~438.5 (calculated) N/A Urea bridge, thioethyl linker, dual methoxy groups N/A
1-(3-Methoxyphenyl)urea (11l) 3-Methoxyphenyl 496.3 ([M+H]⁺) 85.2 Single methoxy group; thiazole-piperazine hybrid
1-(3,4-Dimethylphenyl)urea (11n) 3,4-Dimethylphenyl 494.3 ([M+H]⁺) 88.2 Methyl groups instead of methoxy; similar urea-thiazole scaffold
M100907 2,3-Dimethoxyphenyl + piperidine ~413.4 (calculated) N/A Antipsychotic agent; lacks urea but shares dimethoxyphenyl motif
EU Patent Example 5 Trifluoromethoxyphenyl + triazole ~568.2 (calculated) High Urea-triazole hybrid; fluorinated substituents for enhanced stability
Key Observations:

Substituent Effects: Electron-Donating Groups: The 2,3-dimethoxyphenyl group in the target compound likely enhances solubility and π-π stacking compared to halogenated (e.g., 11b, 11c) or trifluoromethyl (11d, 11e) analogues .

Synthetic Accessibility :

  • Urea derivatives in show yields >83% via carbamate-amine coupling, suggesting the target compound could be synthesized similarly . However, steric hindrance from the 2,3-dimethoxy group may reduce yields compared to less bulky analogues (e.g., 11i: 87.8% yield) .

Urea-linked imidazoles in and show kinase or receptor-binding activity, supporting further exploration of the target’s mechanism .

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea, also known by its CAS number 1207003-02-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S, with a molecular weight of 398.5 g/mol. Its structure includes a urea moiety linked to a phenyl-imidazole group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC20H22N4O3S
Molecular Weight398.5 g/mol
CAS Number1207003-02-8

Antitumor Activity

Research indicates that compounds containing imidazole and urea functionalities exhibit significant antitumor properties. Studies have shown that derivatives similar to this compound can inhibit tumor cell proliferation effectively. For instance, compounds with similar structures have demonstrated IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting potent cytotoxic effects .

The mechanism through which this compound exerts its antitumor effects may involve the inhibition of key enzymes or pathways associated with cancer cell survival and proliferation. For example, imidazole derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in tumors .

Structure-Activity Relationship (SAR)

The SAR analysis of urea and imidazole-containing compounds highlights the importance of specific substituents on the phenyl ring and the imidazole moiety. The presence of electron-donating groups, such as methoxy groups on the phenyl ring, has been shown to enhance biological activity by increasing lipophilicity and improving binding affinity to target proteins .

In Vivo Studies

In vivo studies on similar compounds have demonstrated their efficacy in reducing tumor growth in animal models. For example, derivatives exhibiting ACAT (acyl-CoA: cholesterol acyltransferase) inhibitory activity have shown significant cholesterol-lowering effects and potential antiatherosclerotic properties . These findings suggest that the compound may also have implications in metabolic disorders related to cholesterol metabolism.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm the urea NH protons (δ 8–10 ppm) and aromatic protons from the dimethoxyphenyl (δ 6.5–7.5 ppm) and imidazole groups (δ 7.1–7.3 ppm). Coupling constants in 2D NMR (e.g., HSQC) resolve overlapping signals .
  • X-ray Crystallography : Single-crystal analysis verifies the spatial arrangement of the imidazole-thioether and urea linkages, as demonstrated for analogous urea derivatives .
  • HPLC-MS : Ensures >95% purity and detects byproducts (e.g., unreacted isocyanate or oxidized thiols) .

How can researchers address contradictions in spectroscopic data during characterization?

Advanced Data Analysis
Discrepancies in NMR or MS data may arise from:

  • Tautomerism : The imidazole ring’s tautomeric forms (1H vs. 4H) can shift proton signals. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize dominant tautomers .
  • Residual Solvents : Peaks from solvents like DMF (δ 2.7–2.9 ppm) may obscure signals. Purify via column chromatography with gradient elution (hexane/EtOAc) .
  • Isomeric Byproducts : LC-MS with high-resolution mass spectrometry (HRMS) distinguishes isomers by exact mass differences .

What strategies are effective for improving yield in the final coupling step?

Q. Advanced Reaction Engineering

  • Catalysis : Use Pd/Cu catalysts for Ullmann-type coupling to enhance thioether bond formation .
  • Microwave Assistance : Microwave irradiation (100–120°C, 30 min) accelerates reactions involving sterically hindered intermediates .
  • Protecting Groups : Temporarily protect the imidazole NH with Boc groups to prevent side reactions during urea formation .

How can computational modeling predict the compound’s biological activity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or receptors). The imidazole-thioether moiety may chelate metal ions in enzyme active sites .
  • QSAR Analysis : Correlate electronic properties (e.g., Hammett constants of methoxy groups) with bioactivity data from analogs .
  • MD Simulations : Assess stability of urea hydrogen bonds in physiological conditions (e.g., water solvation) .

What purification methods are recommended for isolating the final product?

Q. Basic Purification

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20% → 50%) to separate urea derivatives from unreacted amines or isocyanates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals for X-ray analysis .

How can researchers validate the compound’s stability under storage conditions?

Q. Advanced Stability Studies

  • Forced Degradation : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of urea to amines) .
  • Lyophilization : Improve long-term stability by lyophilizing in inert atmospheres (argon) to prevent oxidation of the thioether group .

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